molecular formula C21H25NO6 B2455429 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-35-7

4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2455429
CAS No.: 1795301-35-7
M. Wt: 387.432
InChI Key: ZSLULSPNDFNARV-UHFFFAOYSA-N
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Description

This product, 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one ( 1795301-35-7), is a high-purity chemical compound supplied for research purposes. It features a molecular formula of C21H25NO6 and a molecular weight of 387.43 g/mol . The structure of this compound incorporates a pyran-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various natural products and synthetic bioactive molecules . The molecular framework also includes a pyrrolidine ring, a feature common in many pharmacologically active compounds designed for target interaction . While the specific biological targets and mechanisms of action for this precise molecule are not fully detailed in the literature, compounds with pyran and pyrrolidine substructures are actively investigated for a wide spectrum of therapeutic applications. Research into pyran derivatives has highlighted their potential in areas such as addressing neurodegenerative conditions , and related compounds containing a pyrrolidine moiety have been developed as potent agents in oncology research, such as Selective Estrogen Receptor Degraders (SERDs) for breast cancer . This combination of structural features makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology. It can be utilized in library synthesis for high-throughput screening, serve as a building block in structure-activity relationship (SAR) studies, or be used as a reference standard in analytical method development. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-[3-(2,4-dimethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-14-10-18(12-21(24)27-14)28-17-8-9-22(13-17)20(23)7-5-15-4-6-16(25-2)11-19(15)26-3/h4,6,10-12,17H,5,7-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLULSPNDFNARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a derivative of pyran and exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions, where various reagents are combined under specific conditions to yield the target molecule. For example, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one can produce derivatives with enhanced biological activity .

Antimicrobial Properties

Research indicates that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, which include the target compound, demonstrate significant antimicrobial activity against gram-positive bacteria. For instance, compounds with bulky substituents at C-2 showed increased antibacterial efficacy, with minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against Streptococcus species .

Anticancer Activity

In vitro studies have shown that various derivatives of pyran compounds exhibit anticancer properties. For example, compounds similar in structure to the target compound have been tested against cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte), revealing promising antiproliferative effects . The presence of specific functional groups appears to enhance cytotoxicity.

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with cellular targets. The alpha,beta-enone system in 6-hydroxy-2H-pyran derivatives is crucial for their activity, potentially allowing them to act as Michael acceptors in biological systems . Additionally, some studies suggest that these compounds may function as inhibitors of key enzymes involved in cellular signaling pathways.

Case Studies

  • Antibacterial Activity : A study highlighted the effectiveness of a related pyran derivative against Staphylococcus aureus, achieving an MIC of 1.56 µg/mL. This suggests that similar modifications in structure could yield potent antibacterial agents .
  • Anticancer Screening : In a comparative analysis of various synthesized compounds, one derivative exhibited an IC50 value of 9.6 µM against human microvascular endothelial cells, indicating its potential as an anticancer agent through the modulation of endothelial cell proliferation .

Research Findings Summary

Activity Compound Target/Cell Line Effect Reference
Antibacterial6-Hydroxy-2H-pyran derivativeStaphylococcus aureusMIC = 1.56 µg/mL
AntibacterialPyran derivativeStreptococcusMIC = 0.75 µg/mL
AnticancerPyran derivativeHeLa cellsIC50 = 9.6 µM
AnticancerPyran derivativeCEM cellsIC50 = 41 µM

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of pyrrolidine and pyranone structures often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Antimicrobial Properties : The presence of the dimethoxyphenyl group enhances the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Studies suggest that related compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Neuropharmacology

Given the presence of the pyrrolidine structure, this compound may also have neuroactive properties. Research into similar compounds has indicated potential uses in treating neurological disorders such as:

  • Anxiety and Depression : Pyrrolidine derivatives are being explored for their anxiolytic and antidepressant effects due to their interaction with neurotransmitter systems .
  • Cognitive Enhancement : Some studies suggest that compounds with similar frameworks may enhance cognitive functions by modulating cholinergic activity in the brain .

Case Study 1: Anticancer Activity

In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized various pyrrolidine derivatives and tested their anticancer properties against several cancer cell lines. The results demonstrated that specific modifications to the pyrrolidine moiety significantly increased cytotoxicity against breast and colon cancer cells . This suggests that the compound under discussion could be optimized for similar therapeutic applications.

Case Study 2: Antimicrobial Efficacy

A research article highlighted the synthesis of related compounds and their evaluation against antibiotic-resistant bacterial strains. The findings indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that structural modifications could enhance efficacy against resistant pathogens . This supports the exploration of 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one as a potential lead compound for new antimicrobial agents.

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